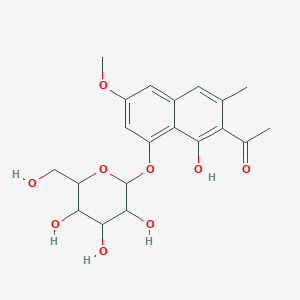

Torachrysone 8-O-Glucoside

Vue d'ensemble

Description

Torachrysone-8-O-β-D-glucoside: est un composé naturel isolé de la plante Polygonum multiflorum Thunb. Il s'agit d'un type de glucoside de naphtalène et il a été étudié pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La torachrysone-8-O-β-D-glucoside peut être synthétisée par glycosylation de la torachrysone avec du glucose. La réaction implique généralement l'utilisation d'un donneur de glycosyle et d'un catalyseur acide pour faciliter la formation de la liaison glycosidique. Les conditions de réaction incluent souvent une plage de température de 60 à 80 °C et un temps de réaction de plusieurs heures .

Méthodes de production industrielle: La production industrielle de torachrysone-8-O-β-D-glucoside implique l'extraction et la purification à partir de sources naturelles telles que Polygonum multiflorum Thunb. Le processus comprend l'extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions: La torachrysone-8-O-β-D-glucoside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions douces.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés d'alcool .

Applications de la recherche scientifique

Chimie: Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse des glycosides.

Biologie: Investigué pour son rôle dans les processus cellulaires, y compris ses effets sur l'activité enzymatique et l'expression des gènes.

Médecine: Exploré pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses potentielles.

Industrie: Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Mécanisme d'action

La torachrysone-8-O-β-D-glucoside exerce ses effets principalement par l'inhibition de la réductase des aldoses, une enzyme impliquée dans la réduction de divers composés aldéhydes et carbonylés. En inhibant cette enzyme, le composé réduit la peroxydation lipidique et l'inflammation. Il stimule également l'expression de facteurs antioxydants en aval de la voie NRF2, tels que la glutathion S-transférase, ce qui aide à détoxifier les aldéhydes réactifs .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Mechanism of Action:

Torachrysone 8-O-Glucoside has been identified as an effective inhibitor of aldose reductase (AR), an enzyme linked to inflammation and lipid peroxidation. By inhibiting AR, TG reduces the levels of reactive aldehydes such as 4-hydroxynonenal (4-HNE), which are associated with various inflammatory conditions. The compound enhances the expression of antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST), facilitating the detoxification of harmful substances .

Case Study:

A study published in PubMed demonstrated that TG significantly up-regulated mRNA levels of GST, thereby detoxifying 4-HNE and reducing cellular damage. The research employed molecular docking and enzyme activity assays to confirm TG's strong binding affinity to AR, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Metabolic Disorders

Alpha-Glucosidase Inhibition:

this compound has shown promising results in inhibiting alpha-glucosidase activity, which is crucial for managing postprandial hyperglycemia in diabetic patients. This inhibition can lead to better glycemic control and reduced risk of diabetes-related complications .

Table: Inhibitory Activity of this compound on Alpha-Glucosidase

| Study Reference | IC50 Value (µM) | Source Plant | Notes |

|---|---|---|---|

| 12.5 | Rheum officinale | Significant inhibition observed | |

| 15.0 | Polygonum multiflorum | Moderate inhibition noted |

Cellular Protection

Oxidative Stress Reduction:

Research indicates that TG exhibits protective effects against oxidative stress by enhancing cellular antioxidant defenses. It has been shown to reduce lipid peroxidation and protect against cellular damage induced by reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases and other conditions where oxidative stress plays a critical role .

Case Study:

In a study investigating the effects of TG on macrophages, researchers found that treatment with TG led to significant morphological improvements and reduced inflammatory markers, suggesting its potential utility in inflammatory diseases .

Broader Implications

Potential Therapeutic Applications:

The diverse applications of this compound suggest its potential in developing therapies for various conditions:

- Chronic Inflammatory Diseases: Due to its anti-inflammatory properties.

- Diabetes Management: Through its alpha-glucosidase inhibitory activity.

- Neuroprotection: By mitigating oxidative stress.

Mécanisme D'action

Torachrysone-8-O-b-D-glucoside exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the reduction of various aldehyde and carbonyl compounds. By inhibiting this enzyme, the compound reduces lipid peroxidation and inflammation. It also upregulates the expression of antioxidant factors downstream of the NRF2 pathway, such as glutathione S-transferase, which helps detoxify reactive aldehydes .

Comparaison Avec Des Composés Similaires

Composés similaires:

Émodine-8-O-β-D-glucoside: Un autre glucoside de naphtalène présentant des propriétés anti-inflammatoires et antioxydantes similaires.

Chrysophanol-8-O-β-D-glucoside: Connu pour ses effets anti-inflammatoires et hépatoprotecteurs.

Unicité: La torachrysone-8-O-β-D-glucoside est unique en raison de son inhibition puissante de la réductase des aldoses et de sa capacité à réguler à la hausse de multiples facteurs antioxydants, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans des conditions caractérisées par une peroxydation lipidique excessive et une inflammation .

Activité Biologique

Torachrysone 8-O-glucoside (TG), a naphthalene glucoside derived from Polygonum multiflorum Thunb., has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of TG.

- Molecular Formula : CHO

- Molecular Weight : 408.399 g/mol

- CAS Number : 64032-49-1

- Density : 1.5±0.1 g/cm³

- Boiling Point : 676.9±55.0 °C at 760 mmHg

Anti-inflammatory Effects

Research has demonstrated that TG exhibits potent anti-inflammatory effects through multiple mechanisms:

- Inhibition of Focal Adhesion Kinase (FAK) :

- Metabolic Reprogramming :

- Aldose Reductase Inhibition :

Case Studies and Experimental Evidence

A series of studies have elucidated the biological activity of TG:

-

Study on Macrophage Polarization :

In vitro experiments showed that TG not only inhibited the M1 polarization of macrophages but also promoted M2 polarization markers, suggesting a shift towards an anti-inflammatory phenotype. This was evidenced by reduced expression of inflammatory cytokines and decreased nuclear translocation of NF-κB p65 . -

Aldose Reductase Activity :

A study highlighted TG's ability to up-regulate antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST). This up-regulation facilitates detoxification processes, further supporting its role as an anti-inflammatory agent .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 408.399 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 676.9±55.0 °C at 760 mmHg |

| Aldose Reductase Inhibition | Yes |

| FAK Phosphorylation Inhibition | Yes |

Propriétés

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64032-49-1 | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 152 °C | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?

A1: this compound was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].

Q2: What is the pharmacokinetic behavior of this compound after oral administration?

A2: A study in rats showed that this compound, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].

Q3: Were there any studies conducted to assess the activity of this compound on Parkin?

A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].

A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate this compound from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of this compound and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.